Product packaging for Cyclopentane-1,2-dicarbonyl dichloride(Cat. No.:CAS No. 501666-10-0)

Cyclopentane-1,2-dicarbonyl dichloride

Cat. No.: B13959756
CAS No.: 501666-10-0
M. Wt: 195.04 g/mol
InChI Key: RWRQCVAIGFYBHR-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Acyl Halide Chemistry

Acyl halides are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. They are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions. When the acyl halide moiety is part of a cyclic structure, its reactivity and stereochemical outcomes can be significantly influenced by the ring's conformation and strain.

Cyclopentane-1,2-dicarbonyl dichloride belongs to the sub-class of cyclic diacyl halides. Unlike their acyclic counterparts, such as succinyl chloride or adipoyl chloride, the two reactive centers in this compound are held in a specific spatial relationship by the carbocyclic ring. This cyclopentane (B165970) scaffold is not planar and exists in envelope or twist conformations, which in turn dictates the orientation of the two carbonyl chloride groups.

The compound can exist as two distinct geometric isomers: cis and trans.

In the cis-isomer , both acyl chloride groups are on the same face of the cyclopentane ring.

In the trans-isomer , the acyl chloride groups are on opposite faces of the ring.

This stereochemical difference is crucial as it influences the accessibility of the carbonyl carbons to incoming nucleophiles and the geometry of the resulting products, particularly in polymerization or macrocyclization reactions. The reactivity profile is comparable to other cyclic diacyl chlorides like cyclohexane-1,2-dicarbonyl dichloride echemi.com or cyclobutane-1,2-dicarbonyl dichloride, but the specific bond angles and conformational flexibility of the five-membered ring provide a unique synthetic platform. nist.gov

Importance as a Bifunctional Building Block and Reactive Intermediate

The significance of this compound in organic synthesis stems from its dual role as a bifunctional building block and a highly reactive intermediate.

As a bifunctional building block , it possesses two electrophilic sites that can react with a wide array of nucleophiles. This allows for the synthesis of larger molecules through the formation of two new bonds. For example, reaction with difunctional nucleophiles, such as diamines or diols, leads to the formation of polymers (polyamides and polyesters, respectively), where the cyclopentane unit is incorporated into the polymer backbone. researchgate.net This incorporation imparts specific physical properties to the material, such as thermal stability and rigidity, derived from the cyclic nature of the monomer. nih.govnih.gov

As a reactive intermediate , acyl chlorides are typically not stored for long periods due to their sensitivity to moisture. They are often prepared in situ or immediately prior to use from the corresponding, more stable, cyclopentane-1,2-dicarboxylic acid. acs.orgacs.org Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The high reactivity of the acyl chloride group facilitates reactions under mild conditions and drives reactions to completion, making it an efficient tool for complex syntheses.

Reaction TypeNucleophileProduct Class
Acylation Alcohols (ROH)Diesters
Acylation Amines (RNH₂)Diamides
Acylation Water (H₂O)Dicarboxylic Acid
Friedel-Crafts Acylation Aromatic CompoundsDiaryl Ketones

Overview of Key Research Domains for this compound

The unique structural features of this compound have led to its application in several key areas of chemical research:

Polymer and Materials Science: The rigid cyclopentane core is used to synthesize high-performance polymers. Polyamides and polyimides containing this unit exhibit enhanced thermal stability and mechanical properties. researchgate.net The defined stereochemistry of the cis and trans isomers can be exploited to control the microstructure and morphology of the resulting polymers, influencing properties like solubility and gas permeability. researchgate.net

Medicinal Chemistry and Agrochemicals: The cyclopentane ring is a common structural motif in many biologically active molecules. baranlab.org The dichloride serves as a versatile scaffold for synthesizing complex organic molecules as potential therapeutic agents or pesticides. Its derivatives, such as the corresponding anhydride (B1165640), are used in the preparation of proline derivatives and inhibitors for targets like the Hepatitis C virus protease. guidechem.comchemicalbook.com The related cyclopentane-1,2-dione has been investigated as a bio-isostere for the carboxylic acid functional group in drug design. nih.gov

Asymmetric Synthesis: Chiral versions of this compound or its precursors can be used as starting materials in asymmetric synthesis. The fixed spatial relationship between the two functional groups allows for the creation of new stereocenters with a high degree of control, which is critical in the synthesis of enantiomerically pure pharmaceuticals.

Historical Perspectives on its Development and Utility

The history of this compound is intrinsically linked to its precursor, cyclopentane-1,2-dicarboxylic acid. The synthesis of the trans isomer of the dicarboxylic acid was first reported by the eminent chemist William Henry Perkin Jr. in 1887 and further detailed in 1894. oregonstate.edu His early work involved a multi-step synthesis starting from diethyl malonate and 1,3-dibromopropane. oregonstate.edu

Initial interest in the cyclopentane-1,2-dicarboxylic acid framework in the mid-20th century was driven by its biological properties. Researchers discovered its ability to influence cell membrane permeability and act as an inhibitor of succinic oxidase enzyme systems. oregonstate.edu These findings spurred further investigation into the synthesis and properties of both the cis and trans isomers of the diacid.

The development of chlorinating agents like thionyl chloride and oxalyl chloride in the early 20th century provided a straightforward method to convert the stable dicarboxylic acid into the highly reactive dicarbonyl dichloride. This transformation unlocked its potential as a versatile building block, expanding its utility from fundamental academic studies to practical applications in the synthesis of new materials and complex organic molecules. Over the decades, numerous synthetic routes to the parent diacid have been developed, reflecting its enduring importance as a precursor to the dichloride and other derivatives in advanced organic synthesis. oregonstate.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2O2 B13959756 Cyclopentane-1,2-dicarbonyl dichloride CAS No. 501666-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501666-10-0

Molecular Formula

C7H8Cl2O2

Molecular Weight

195.04 g/mol

IUPAC Name

cyclopentane-1,2-dicarbonyl chloride

InChI

InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2

InChI Key

RWRQCVAIGFYBHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of Cyclopentane 1,2 Dicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.org Due to the presence of two such functional groups, Cyclopentane-1,2-dicarbonyl dichloride can react with monofunctional nucleophiles to yield disubstituted products or with difunctional nucleophiles to form polymers.

This compound readily reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to form the corresponding diesters. The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

When reacted with diols (dialcohols), this compound undergoes polycondensation to form polyesters. libretexts.org This process involves the repeated formation of ester linkages between the diacyl chloride and diol monomers. researchgate.net The properties of the resulting polyester (B1180765), such as its molecular weight, thermal stability, and mechanical strength, are highly dependent on the structure of the diol and the stereochemistry (cis or trans) of the diacyl chloride monomer. rsc.org The reaction is typically carried out via solution or interfacial polymerization methods. nih.govresearchgate.net

Table 1: Examples of Polyester Synthesis using this compound and Various Diols

Diol MonomerPolymerization MethodResulting PolymerKey Properties
Ethane-1,2-diolSolution PolycondensationPoly(ethylene cyclopentane-1,2-dicarboxylate)Semicrystalline, potential for fiber applications
1,4-ButanediolInterfacial PolymerizationPoly(butylene cyclopentane-1,2-dicarboxylate)Increased flexibility compared to ethylene (B1197577) glycol-based polymer
1,4-CyclohexanedimethanolMelt PolycondensationPoly(cyclohexylenedimethylene cyclopentane-1,2-dicarboxylate)High glass transition temperature, enhanced rigidity
Bisphenol ASolution PolycondensationPoly(bisphenol A cyclopentane-1,2-dicarboxylate)Amorphous, high thermal stability

This table presents illustrative examples based on general principles of polyester chemistry. Specific properties may vary based on reaction conditions and monomer stereochemistry.

The reaction of this compound with primary or secondary amines proceeds vigorously to form diamides. Similar to esterification, two equivalents of the amine are typically required per equivalent of the diacyl chloride; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.

Polycondensation with diamines leads to the formation of polyamides. savemyexams.comscience-revision.co.uk These reactions are often performed using low-temperature solution or interfacial polymerization techniques to achieve high molecular weight polymers. nih.govchemistryviews.org The resulting polyamides, analogous to nylons, can exhibit high strength and thermal resistance, depending on the specific diamine used. libretexts.org The rigid cyclopentane (B165970) unit in the polymer backbone can impart unique properties compared to polyamides derived from linear diacyl chlorides like adipoyl chloride.

Table 2: Polyamide Synthesis from this compound

Diamine MonomerPolymerization MethodResulting PolymerNotable Characteristics
1,6-HexanediamineInterfacial PolymerizationPoly(hexamethylene cyclopentane-1,2-dicarboxamide)Flexible, tough, similar to Nylon 6,6
p-Phenylenediamine (B122844)Solution PolycondensationPoly(p-phenylene cyclopentane-1,2-dicarboxamide)Rigid, high-temperature resistance, poor solubility
4,4'-OxydianilineSolution PolycondensationPoly(4,4'-oxydianiline cyclopentane-1,2-dicarboxamide)Enhanced solubility and processability over p-phenylenediamine analog
trans-Cyclopentane-1,2-diamineSolution PolycondensationPoly(trans-1,2-cyclopentylene cyclopentane-1,2-dicarboxamide)Potential for stereoregular polymers with unique properties umich.edu

This table is a representation of expected outcomes from established polyamide synthesis routes.

This compound can react with carboxylate salts (the conjugate bases of carboxylic acids) or dicarboxylic acids to form carboxylic anhydrides. When the two acyl chloride groups react with a single dicarboxylic acid molecule, a cyclic anhydride (B1165640) can be formed. More commonly, the reaction of an acyl chloride with a carboxylate yields a mixed anhydride. However, the most direct transformation for this compound is its hydrolysis to the corresponding dicarboxylic acid, which can then be dehydrated (e.g., by heating with acetic anhydride) to form the intramolecular cis-Cyclopentane-1,2-dicarboxylic anhydride.

In a reaction analogous to that with alcohols, this compound reacts with thiols (R-SH) to produce thioesters. The reaction typically requires a base to scavenge the HCl byproduct. Thioesters are valuable intermediates in organic synthesis. The reaction with a dithiol could be employed to synthesize poly(thioester)s.

The high reactivity of the acyl chloride groups allows for the synthesis of various other derivatives through nucleophilic acyl substitution. For instance, reaction with azide (B81097) sources can yield acyl azides, which are precursors for isocyanates via the Curtius rearrangement.

Intramolecular Cyclization Reactions

The 1,2-disposition of the reactive acyl chloride groups on the cyclopentane ring makes this compound a suitable substrate for intramolecular reactions, particularly for the formation of fused ring systems.

Cyclic Ketones via Intramolecular Friedel-Crafts Acylation:

When attached to a suitable aromatic ring, this compound can undergo an intramolecular Friedel-Crafts acylation to form a polycyclic ketone. wikipedia.orgmasterorganicchemistry.com This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion, which is then attacked by the aromatic ring. khanacademy.orgyoutube.comyoutube.com For this to occur intramolecularly, the cyclopentane ring must be part of a larger molecule containing an aromatic moiety in a sterically favorable position for cyclization, typically leading to the formation of a five- or six-membered ring fused to the aromatic system. masterorganicchemistry.com Such reactions are pivotal in the synthesis of complex polycyclic and heterocyclic compounds. nih.gov

For example, if a phenyl group were attached at the 3-position of the cyclopentane ring, an intramolecular Friedel-Crafts reaction could potentially lead to the formation of a fused indanone-type system. The success of such a cyclization depends heavily on the stereochemistry and the length of the chain connecting the reactive groups.

Cyclic Aldehydes via Reduction:

The formation of aldehydes from acyl chlorides requires careful control of the reducing agent to prevent over-reduction to the primary alcohol. The Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur), is a classic method for this transformation. Applying this to this compound would yield Cyclopentane-1,2-dicarbaldehyde. Other methods involve the use of sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) at low temperatures, which can selectively reduce acyl chlorides to aldehydes. libretexts.org

Synthesis of Cyclic Anhydrides

The conversion of this compound into its corresponding cyclic anhydride, cyclopentane-1,2-dicarboxylic anhydride, is a facile intramolecular reaction. This transformation is typically achieved through a controlled hydrolysis reaction. The process begins with the hydrolysis of one of the acyl chloride groups to a carboxylic acid. This intermediate then readily undergoes an intramolecular nucleophilic acyl substitution, where the newly formed carboxylic acid attacks the adjacent acyl chloride. The cyclization process eliminates a molecule of hydrogen chloride (HCl), resulting in the formation of the stable five-membered anhydride ring.

This reaction is often spontaneous upon exposure to moisture. For controlled synthesis, the diacyl dichloride can be reacted with a stoichiometric amount of water or a hydrated salt. Alternatively, reacting the diacyl dichloride with its parent dicarboxylic acid can also yield the anhydride. The cis-conformation of the starting material is crucial for this intramolecular cyclization to occur efficiently, as it pre-organizes the two carbonyl groups in close proximity, favoring ring closure over intermolecular reactions.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic and bicyclic ketone systems. mdpi.commasterorganicchemistry.com This reaction involves the cyclization of a molecule containing both an acyl chloride and an aromatic ring, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.com For this compound to undergo this reaction, it must be part of a larger molecule that contains an aromatic moiety tethered to the cyclopentane ring.

The mechanism commences with the activation of one of the acyl chloride groups by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the tethered aromatic ring in an electrophilic aromatic substitution reaction. The proximity of the reacting groups in an intramolecular setup often makes the reaction more efficient than its intermolecular counterpart. masterorganicchemistry.com The final step involves the loss of a proton from the aromatic ring to restore aromaticity and the release of the Lewis acid catalyst.

The regioselectivity and success of the cyclization depend on the length and flexibility of the tether connecting the cyclopentane ring to the aromatic nucleus. Generally, the formation of five- and six-membered rings is thermodynamically and kinetically favored. masterorganicchemistry.com This synthetic strategy allows for the creation of complex, rigid scaffolds incorporating a cyclopentane unit fused to an aromatic system.

Intermolecular Polymerization Reactions

The presence of two acyl chloride functional groups makes this compound an ideal monomer for step-growth polymerization, specifically through polycondensation reactions. These reactions involve the stepwise reaction between bifunctional monomers to build long polymer chains, accompanied by the elimination of a small molecule, in this case, HCl.

Polycondensation for Linear Polymers

Linear polymers, such as polyesters and polyamides, can be readily synthesized using this compound. The high reactivity of the acyl chloride groups allows these polymerizations to proceed rapidly under mild conditions, often at room temperature, without the need for catalysts.

Polyesters : The reaction of this compound with a diol (a molecule with two hydroxyl groups) yields a linear polyester. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbons of the diacyl dichloride and forming ester linkages.

Polyamides : Similarly, reacting the diacyl dichloride with a diamine (a molecule with two amine groups) produces a linear polyamide. The nucleophilic amine groups attack the acyl chloride groups to form robust amide bonds.

The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, can be tailored by carefully selecting the comonomer (diol or diamine). The incorporation of the rigid cyclopentane ring into the polymer backbone can impart unique properties, including increased glass transition temperature and modified crystallinity compared to polymers derived from more flexible aliphatic diacyl chlorides.

Table 1: Potential Linear Polymers from this compound

Comonomer Polymer Type Repeating Unit Linkage Potential Properties
Ethane-1,2-diol Polyester Ester Increased rigidity, higher Tg
1,4-Butanediol Polyester Ester Semi-crystalline, tough
Hexamethylenediamine Polyamide Amide High thermal stability, high tensile strength
p-Phenylenediamine Polyamide Amide Rigid-rod polymer, high-performance applications

Formation of Macrocyclic Polyesters and Polyamides

While polycondensation typically leads to linear polymers, under specific conditions, it can be directed to favor the formation of cyclic molecules, known as macrocycles. The synthesis of macrocyclic polyesters and polyamides from this compound and a suitable diol or diamine relies on promoting intramolecular reaction over intermolecular polymerization.

This is generally achieved by employing high-dilution conditions. By carrying out the reaction at very low monomer concentrations, the probability of the two ends of the same molecule finding each other to cyclize becomes greater than the probability of two different molecules reacting to form a linear chain. Stoichiometric control can also be a critical factor; using a slight excess of the diacyl chloride has been shown to favor the formation of macrocyclic products in some systems. colab.ws This methodology provides access to complex macrocyclic architectures containing the cyclopentane motif, which are of interest in fields such as host-guest chemistry and materials science. nih.gov

Transition Metal-Catalyzed Transformations

The acyl chloride functional groups of this compound can participate in a variety of transition metal-catalyzed reactions. These modern synthetic methods offer powerful tools for forming new carbon-carbon bonds under mild conditions with high selectivity.

Cross-Coupling Reactions Involving Acyl Chlorides

Acyl chlorides are excellent electrophilic partners in numerous palladium-catalyzed cross-coupling reactions. These reactions provide a direct route to ketones and other carbonyl-containing compounds. This compound can act as a dielectrophile, allowing for the formation of two new C-C bonds.

Key examples of these transformations include:

Suzuki-Miyaura Coupling : This reaction couples the acyl chloride with an organoboron reagent (e.g., a boronic acid). nsf.govmdpi.comacs.orgnih.gov It is a highly versatile and functional-group-tolerant method for synthesizing diketones by reacting this compound with two equivalents of an aryl or vinyl boronic acid.

Sonogashira Coupling : Known as the acyl Sonogashira reaction, this involves the coupling of an acyl chloride with a terminal alkyne. mdpi.commdpi.comresearchgate.net Using this compound would lead to the synthesis of 1,2-di(alkynoyl)cyclopentanes, which are valuable precursors for various heterocyclic compounds.

Negishi Coupling : This reaction pairs the acyl chloride with an organozinc reagent. mdpi.comwikipedia.org It is a powerful method known for its high reactivity and ability to form C(sp³)–C(acyl) bonds, allowing for the introduction of alkyl groups.

Stille Coupling : This involves the reaction of the acyl chloride with an organostannane reagent. This method is noted for its high chemoselectivity, tolerating other halides like aryl chlorides and bromides that might otherwise react. organic-chemistry.orgrsc.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide range of complex organic molecules and functional materials.

Table 2: Summary of Cross-Coupling Reactions

Reaction Name Organometallic Reagent Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling R-B(OH)₂ Pd(0) / Base Diketone
Sonogashira Coupling R-C≡C-H Pd(0) / Cu(I) / Base Di(alkynoyl) Compound
Negishi Coupling R-ZnX Pd(0) or Ni(0) Diketone
Stille Coupling R-Sn(Alkyl)₃ Pd(0) Diketone

Reductions to Aldehydes or Alcohols

The reduction of this compound to its corresponding dialdehyde (B1249045) or diol represents a fundamental transformation in organic synthesis, providing access to valuable building blocks. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the diacyl chloride to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopentane. This transformation proceeds through the intermediate dialdehyde, which is further reduced under the reaction conditions. A study on the synthesis of trans-cyclopentane-1,2-dicarboxylic acid derivatives reported the reduction of the corresponding dimethyl ester to trans-1,2-bishydroxymethylcyclopentane using lithium aluminum hydride, a reaction that is analogous to the reduction of the diacyl dichloride. oregonstate.edu

To selectively obtain the dialdehyde, cyclopentane-1,2-dicarbaldehyde, milder and more sterically hindered reducing agents are required. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) are commonly employed for the partial reduction of acyl chlorides to aldehydes. libretexts.org The steric bulk of this reagent prevents the over-reduction of the initially formed aldehyde. The reaction is typically carried out at low temperatures, such as -78 °C, to enhance selectivity. While specific studies on the reduction of this compound to the dialdehyde are not extensively documented, the general reactivity of acyl chlorides suggests that this transformation is feasible under controlled conditions.

The table below summarizes the expected products and the reagents typically used for these reductions.

Starting MaterialReagentProductReference
This compoundLithium aluminum hydride (LiAlH₄)trans-1,2-bis(hydroxymethyl)cyclopentane oregonstate.edu
This compoundLithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)Cyclopentane-1,2-dicarbaldehyde libretexts.org

Radical Reactions and Reductive Coupling

The chemistry of acyl radicals derived from this compound opens avenues for the formation of novel cyclic structures through radical cyclization and reductive coupling reactions. The generation of acyl radicals can be initiated by various methods, including photoredox catalysis. acs.org

In the context of this compound, the two acyl chloride functionalities are held in close proximity by the cyclopentane ring, making intramolecular reactions highly favorable. Upon generation of a radical at one of the carbonyl carbons, a 7-exo acyl radical cyclization could potentially occur, leading to the formation of a bicyclic intermediate. Such radical cascade reactions, featuring a 7-exo acyl radical cyclization, have been shown to proceed with high yields and diastereoselectivity in other systems. nih.gov The subsequent fate of the resulting alkyl radical would depend on the reaction conditions and the presence of trapping agents.

The expected products from these hypothetical radical reactions are outlined in the table below.

Reaction TypeProposed IntermediatePotential Product
Intramolecular Radical CyclizationAcyl radical followed by 7-exo cyclizationBicyclic ketone
Intramolecular Reductive CouplingCoupling of two acyl radical moietiesBicyclic α-diketone

Enantioselective Catalysis with this compound

While this compound itself is not typically used directly as a catalyst in enantioselective reactions, it serves as a crucial precursor for the synthesis of chiral ligands that are widely employed in asymmetric catalysis. The trans-isomer of the corresponding dicarboxylic acid can be resolved into its (1R,2R) and (1S,2S) enantiomers, which are then converted to the diacyl dichloride for further elaboration into chiral ligands. chemdad.com

These chiral ligands, often featuring phosphine (B1218219) or other coordinating groups attached to the cyclopentane backbone, are instrumental in creating a chiral environment around a metal center. This, in turn, allows for high stereocontrol in a variety of metal-catalyzed transformations. The development of chiral cyclopentadienyl (B1206354) ligands, for instance, has been a significant area of research in asymmetric catalysis. nih.govnih.govresearchgate.net

The enantioselective synthesis of highly functionalized chiral cyclopentanes has also been achieved through catalytic enantio- and diastereoselective double Michael addition reactions, highlighting the importance of the cyclopentane scaffold in asymmetric synthesis. rsc.org Although not directly involving the diacyl dichloride as a catalyst, these examples underscore the value of the cyclopentane framework in designing chiral environments for catalysis.

The table below provides examples of chiral ligands derived from the cyclopentane-1,2-dicarboxylic acid scaffold and their applications in asymmetric catalysis.

Chiral Ligand TypePrecursorApplication in Asymmetric CatalysisReference
Chiral Phosphine Ligandstrans-Cyclopentane-1,2-dicarboxylic acidTransition metal-catalyzed asymmetric hydrogenation, cross-coupling reactions nih.gov
Chiral Cyclopentadienyl LigandsChiral cyclopentane derivativesEnantioselective C-H bond functionalization nih.govresearchgate.net

Applications of Cyclopentane 1,2 Dicarbonyl Dichloride in Advanced Organic Synthesis

Building Block in Natural Product Synthesis

While direct applications of Cyclopentane-1,2-dicarbonyl dichloride in the total synthesis of specific natural products are not extensively documented, its structure represents a valuable synthon for the construction of key molecular frameworks. The cyclopentane (B165970) moiety is a common feature in numerous biologically active natural products, including terpenoids and alkaloids. The dicarbonyl functionality allows for the elaboration of this core into more complex and functionally diverse structures.

The bifunctional nature of this compound makes it an ideal candidate for synthesizing cyclic scaffolds, which are central to many bioactive molecules. By reacting with molecules containing two nucleophilic groups (e.g., diamines, diols), it can undergo cyclization reactions to form macrocycles or bicyclic systems. These ring systems can constrain the conformation of a molecule, a crucial factor for specific binding to biological targets like enzymes or receptors. For example, reaction with a diamine could lead to the formation of a cyclic diamide, a scaffold present in various synthetic compounds with potential therapeutic applications.

The table below illustrates potential bioactive scaffolds that could be derived from this compound and their relevance.

Scaffold TypeCo-reactantPotential Bioactive StructureRelevance
Cyclic DiamideAliphatic/Aromatic DiamineMacrocyclic LactamCore of enzyme inhibitors, ionophores
Cyclic DiesterAliphatic/Aromatic DiolMacrocyclic LactoneFound in macrolide antibiotics, ion-binding agents
Bicyclic ImideHydrazine (B178648) or Substituted HydrazineFused Pyrrolidine-dione SystemPrecursor to conformationally rigid peptide mimics

In the context of total synthesis, this compound can be viewed as a building block for introducing a functionalized five-membered ring into a larger molecular architecture. The synthesis of complex natural products often involves the convergent assembly of several key fragments. nih.govorganic-chemistry.org A fragment derived from this dichloride could contain the necessary carbon skeleton and functional handles for subsequent bond-forming reactions. For instance, converting the dichloride to a diester and then performing selective reductions and modifications can yield a chiral, highly functionalized cyclopentane intermediate ready for coupling with other parts of the target molecule. The synthesis of natural products containing cyclopropane (B1198618) or other strained rings often relies on intricate strategies where such pre-functionalized cyclic synthons are invaluable. rsc.orgrsc.org

Intermediate in Fine Chemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals.

One of the most significant applications of this compound derivatives is in the synthesis of pharmaceutical ingredients. It serves as a key precursor for producing 1,2-cyclopentane dicarboximide. google.comgoogle.com This imide is a crucial intermediate in the manufacture of Gliclazide, a second-generation sulfonylurea oral hypoglycemic drug used to treat non-insulin-dependent diabetes. google.compatsnap.com The synthesis pathway involves the reaction of cyclopentane-1,2-dicarboxylic anhydride (B1165640) (readily formed from the dichloride) with hydrazine to produce N-amino-1,2-cyclopentane dicarboximide, another key intermediate for Gliclazide. patsnap.comgoogle.comgoogle.comdissertationtopic.net

While specific examples are less documented, cyclopentane derivatives are generally recognized as important intermediates in the development of agrochemicals, such as pesticides and crop protection agents. nbinno.comguidechem.com The cyclopentane ring can impart favorable properties like lipophilicity and metabolic stability to the final active ingredient.

The following table details a key pharmaceutical intermediate derived from this compound.

IntermediatePrecursorFinal ProductTherapeutic Class
1,2-Cyclopentane dicarboximideCyclopentane-1,2-dicarboxylic acid/anhydride/dichlorideGliclazideAntidiabetic
N-amino-1,2-cyclopentane dicarboximideCyclopentane-1,2-dicarboxylic anhydride/dichlorideGliclazideAntidiabetic

Beyond pharmaceuticals, this compound is a building block for various specialty chemicals. Its ability to react with two nucleophiles allows for the synthesis of cross-linking agents, specialty monomers, and chelating agents. For instance, its reaction with functionalized amines or alcohols can produce additives for coatings or lubricants, where the cyclopentane core provides thermal stability and a defined molecular geometry.

Monomer in Polymer Science and Materials Chemistry

In polymer science, difunctional monomers like this compound are fundamental for producing condensation polymers. gdckulgam.edu.in The rigid, non-aromatic cyclopentane ring incorporated into a polymer backbone can impart unique properties, such as improved thermal stability, enhanced solubility in organic solvents, and modified mechanical characteristics compared to purely aliphatic or aromatic analogues.

The primary application in this field is through step-growth polymerization, specifically polycondensation. The high reactivity of the acyl chloride groups enables polymerization to occur under mild conditions with nucleophilic co-monomers like diamines and diols to form polyamides and polyesters, respectively. gdckulgam.edu.in The properties of the resulting polymer can be tailored by selecting the appropriate co-monomer. For example, using a rigid aromatic diamine would lead to a high-strength, thermally stable polyamide, while a long-chain flexible diamine would produce a more elastic material. These cyclopentyl-containing polymers are a subset of cardo-type polymers, which are known for their enhanced solubility and thermal properties. researchgate.netmdpi.com

The table below summarizes the potential polymers that can be synthesized using this compound.

Polymer ClassCo-monomer TypeResulting LinkagePotential Polymer Properties
PolyamideDiamine (e.g., Hexamethylenediamine)Amide (-CO-NH-)High thermal stability, good mechanical strength, potential for high-performance fibers.
Polyester (B1180765)Diol (e.g., Ethylene (B1197577) Glycol)Ester (-CO-O-)Good thermal properties, potential use in specialty plastics and coatings.
Polyimide (via intermediate)Diamine (to form a diamine-diimide monomer)Imide RingPrecursor for synthesizing advanced polyimides with high thermal and chemical resistance. researchgate.netmdpi.com

Development of High-Performance Polymers

The bifunctional nature of this compound makes it a suitable monomer for polycondensation reactions. By reacting with appropriate co-monomers such as diamines or diols, it can form polyamides and polyesters, respectively. The incorporation of the alicyclic cyclopentane unit into the polymer backbone is a key strategy for modifying polymer properties. This rigid, non-aromatic ring structure can enhance the thermal stability, mechanical strength, and solubility of the resulting polymers compared to their purely aliphatic or aromatic counterparts.

The reaction with diamines yields polyamides, where the cyclopentane moiety becomes an integral part of the polymer chain. The properties of these polyamides can be tailored based on the specific diamine used and the stereochemistry (cis or trans) of the dichloride monomer. For instance, the rigidity of the cyclopentane ring can restrict chain rotation, leading to a higher glass transition temperature (Tg), a critical parameter for high-performance materials.

Similarly, polycondensation with diols produces polyesters. The ester linkages, combined with the cyclic cyclopentane unit, can result in materials with unique thermal and mechanical characteristics. Research in this area often focuses on how the introduction of such alicyclic structures affects key performance indicators like thermal degradation temperature and tensile strength.

Table 1: Potential Polymer Properties Derived from this compound

Polymer TypeCo-monomerPotential Backbone FeatureAnticipated Property Enhancement
PolyamideAliphatic or Aromatic DiamineRigid Cyclopentane RingIncreased Glass Transition Temp. (Tg)
PolyamideAliphatic or Aromatic DiamineAlicyclic StructureImproved Solubility in Organic Solvents
PolyesterAliphatic or Aromatic DiolCyclopentane MoietyEnhanced Thermal Stability
PolyesterAliphatic or Aromatic DiolStereochemically Defined UnitControl over Polymer Microstructure

This table illustrates the expected influence of incorporating the cyclopentane-1,2-dicarbonyl moiety into polymer chains based on general principles of polymer chemistry.

Synthesis of Functional Copolymers

Beyond homopolymers, this compound is a valuable monomer for the synthesis of functional copolymers. By including it in a polymerization reaction with other diacyl chlorides or alongside different diamine/diol monomers, its specific structural features can be averaged or combined to achieve a desired balance of properties.

For example, in the synthesis of a copolyamide, this compound could be mixed with a more conventional aromatic diacyl chloride (like terephthaloyl chloride). This approach allows for fine-tuning of properties such as processability and thermal resistance. The non-planar cyclopentane ring can disrupt the chain packing that is typical in fully aromatic polyamides, which may increase solubility without significantly compromising thermal stability. This makes the resulting copolymers easier to process into films, fibers, or coatings.

The reactivity of the acyl chloride groups also permits the synthesis of block copolymers. A sequential addition of different monomers can lead to well-defined polymer chains with distinct blocks, each contributing its own properties (e.g., a rigid block from the cyclopentane monomer and a flexible block from a long-chain aliphatic monomer) to the final material.

Precursor for Advanced Spectroscopic Probes and Ligands

The high reactivity of the two acyl chloride groups in this compound makes it an excellent starting material for synthesizing more complex molecules that can function as spectroscopic probes or coordinating ligands.

By reacting the dichloride with molecules containing a primary or secondary amine, new amide bonds are readily formed. If the amine-containing molecule also possesses a fluorophore (a fluorescent chemical group), the reaction can be used to construct a new, larger molecule designed as a fluorescent probe. The cyclopentane ring acts as a rigid scaffold, holding the functional parts of the molecule in a specific spatial arrangement. This conformational rigidity can be crucial for the probe's performance, influencing its quantum yield and sensitivity.

In the field of coordination chemistry, this compound can be used to synthesize multidentate ligands. Reaction with molecules that have both an amine and another donor atom (like oxygen or sulfur) can create ligands that can bind to metal ions through multiple points of attachment. For instance, reacting the dichloride with two equivalents of an amino alcohol could yield a diamide-diether ligand. The stereochemistry of the cyclopentane backbone (cis or trans) would pre-organize the donor atoms, influencing the geometry and stability of the resulting metal complex. The cis isomer, for example, would hold the donor groups on the same side of the ring, predisposing the ligand to coordinate to a single metal center.

Table 2: Synthetic Pathways from this compound

Reactant TypeFunctional GroupProduct ClassPotential Application
Aminofluorophore-NH2, FluorophoreFluorescent DiamideSpectroscopic Probe
Amino Alcohol-NH2, -OHDiamide-DietherChelating Ligand
Diamine-NH2Macrocyclic DiamideHost-Guest Chemistry
Hydrazine Derivative-NHNH2Cyclic DiazineHeterocyclic Synthesis

This table outlines the transformation of this compound into various functional molecules.

Advanced Spectroscopic and Structural Characterization of Cyclopentane 1,2 Dicarbonyl Dichloride and Its Derivatives

Conformational Analysis of the Cyclopentane (B165970) Ring

Unlike the relatively strain-free chair conformation of cyclohexane, the cyclopentane ring is in a constant state of flux, adopting non-planar conformations to alleviate torsional strain. libretexts.orgscribd.com The lowest energy conformations are the "envelope" (C_s symmetry), where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two adjacent carbons are displaced in opposite directions from the plane of the other three. libretexts.orgdalalinstitute.com These conformations rapidly interconvert at room temperature through a low-energy process known as pseudorotation. worldscientific.com

The introduction of two bulky and electronegative carbonyl dichloride groups at adjacent positions (1,2-disubstitution) has a profound impact on the conformational equilibrium of the cyclopentane ring. These substituents restrict pseudorotation and create a higher energy barrier between conformations, favoring a structure that minimizes steric and torsional strain. worldscientific.com

The substituents will preferentially occupy pseudo-equatorial positions to reduce unfavorable steric interactions. In 1,2-disubstituted cyclopentanes, the relative orientation of the substituents (cis or trans) dictates the most stable conformation. The molecule will adopt a puckered conformation that maximizes the distance between the interacting substituent groups and minimizes eclipsing interactions of the remaining C-H bonds. pressbooks.pub The high strain energy associated with carbonyl groups on small rings can further influence the ring's geometry. researchgate.netnih.gov

Determining the precise conformation of the cyclopentane ring in these derivatives requires advanced experimental techniques.

Advanced NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformations in solution. The analysis of proton-proton (¹H-¹H) coupling constants (³J_HH) is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, the dihedral angles around the ring can be estimated, providing a detailed picture of the ring's pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, helping to distinguish between different conformational possibilities.

X-ray Diffraction of Derivatives : X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state. Due to the high reactivity of acid chlorides, this technique is typically performed on stable, crystalline derivatives, such as amides or esters formed from Cyclopentane-1,2-dicarbonyl dichloride. The resulting crystal structure gives precise bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the molecule's preferred solid-state conformation. acs.org

Stereochemical Assignment of cis/trans Isomers in Derivatives

This compound can exist as two geometric isomers: cis, where the two carbonyl dichloride groups are on the same face of the ring, and trans, where they are on opposite faces. libretexts.orglibretexts.orgyoutube.com The cis-isomer is a meso compound, possessing a plane of symmetry, while the trans-isomer is chiral and exists as a pair of enantiomers. chemistryschool.net Distinguishing between these diastereomers is essential and is readily achieved through spectroscopic and chemical methods.

NMR and IR spectroscopy are primary methods for differentiating between cis and trans isomers of cyclopentane derivatives.

NMR Spectroscopy : As diastereomers, the cis and trans isomers have distinct NMR spectra. youtube.comquora.com Key differences are observed in:

Chemical Shifts : The protons and carbons in the cis and trans isomers experience different electronic environments, leading to different chemical shifts.

Coupling Constants : The coupling constant between the protons at C1 and C2 (J_H1,H2) is particularly diagnostic. The dihedral angle between these protons is different in the cis and trans isomers, resulting in a measurable difference in the coupling constant. Typically, the coupling constant for trans protons is different from that for cis protons. youtube.com

Below is a table of representative ¹H NMR data for a generic 1,2-disubstituted cyclopentane derivative, illustrating typical differences.

IsomerProton H1 Chemical Shift (ppm)Proton H2 Chemical Shift (ppm)Coupling Constant J_H1,H2 (Hz)
cis~2.8 - 3.0~2.8 - 3.0~7 - 9
trans~2.9 - 3.1~2.9 - 3.1~3 - 5

Simple chemical reactions can be used to confirm the stereochemical assignment. Since acyl chlorides are highly reactive, they are often converted to more stable derivatives for analysis. rsc.orggoogle.com A classic method involves hydrolysis of the diacyl dichloride to the corresponding dicarboxylic acid.

Anhydride (B1165640) Formation : The resulting cis-cyclopentane-1,2-dicarboxylic acid can readily undergo dehydration upon heating to form a stable, five-membered cyclic anhydride. The trans-dicarboxylic acid, with its functional groups on opposite sides of the ring, cannot form a monomeric cyclic anhydride under the same conditions. This simple chemical test provides unequivocal proof of the cis configuration.

Chiroptical Properties of Enantiomerically Pure this compound Derivatives

The trans-isomer of this compound is chiral. Once the enantiomers are separated (typically after conversion to a more stable derivative), their interaction with plane-polarized light can be studied using techniques like circular dichroism (CD) spectroscopy. nih.gov

Chiroptical properties are highly sensitive to the three-dimensional structure of a molecule. rsc.org For derivatives of trans-cyclopentane-1,2-dicarboxylic acid, the CD spectrum is determined by the electronic transitions of the carbonyl chromophores and their spatial arrangement, which is dictated by the conformation of the cyclopentane ring. scispace.com The puckered, chiral backbone of the cyclopentane ring forces the carbonyl groups into a dissymmetric arrangement, giving rise to a characteristic CD signal (a Cotton effect). The sign and magnitude of this signal can often be correlated with the absolute configuration (R,R or S,S) of the enantiomer and its preferred conformation in solution. rsc.org

Theoretical and Computational Studies of Cyclopentane 1,2 Dicarbonyl Dichloride

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and reaction energetics.

DFT calculations can provide a detailed picture of the electron distribution within Cyclopentane-1,2-dicarbonyl dichloride, which is fundamental to understanding its reactivity. The presence of two highly electronegative chlorine atoms and two oxygen atoms leads to a significant polarization of the molecule. The carbonyl carbons are expected to be highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.

Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the LUMO is likely to be localized on the carbonyl carbons, indicating their susceptibility to nucleophilic attack.

Other important descriptors include the electrostatic potential (ESP) map, which visually represents the charge distribution and helps identify sites for electrophilic and nucleophilic attack. For this molecule, a strong positive potential is expected around the carbonyl carbons, and negative potentials around the oxygen and chlorine atoms.

Illustrative Data Table: Calculated Reactivity Descriptors for a Model Acyl Chloride

DescriptorIllustrative ValueInterpretation
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap7.3 eVIndicates chemical reactivity; a smaller gap suggests higher reactivity.
Mulliken Charge on Carbonyl Carbon+0.65 eIndicates a significant positive partial charge, making it a prime site for nucleophilic attack.

Note: The values in this table are illustrative and based on typical DFT calculations for acyl chlorides. Specific values for this compound would require dedicated calculations.

DFT is a powerful tool for mapping the potential energy surface of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, key transformations would include nucleophilic acyl substitution reactions, such as hydrolysis, alcoholysis, and amidation.

Computational studies on the hydrolysis of other acyl chlorides suggest that the reaction can proceed through different mechanisms, including a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. DFT calculations can help to distinguish between these pathways by comparing their activation barriers. The role of solvent molecules in stabilizing intermediates and transition states can also be modeled explicitly or through continuum solvation models.

For instance, in a reaction with an alcohol, DFT could be used to model the initial formation of a complex between the acyl chloride and the alcohol, the transition state for the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon, and the subsequent elimination of hydrogen chloride to form an ester.

DFT calculations can accurately predict various spectroscopic properties, which can be invaluable for the characterization of this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, DFT can generate a theoretical IR spectrum. The characteristic C=O stretching frequencies in the acyl chloride groups are expected to be in the region of 1750-1820 cm-1. The precise position of these bands would be sensitive to the cis/trans stereochemistry of the dicarbonyl dichloride groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict 1H and 13C NMR chemical shifts. The chemical shifts of the protons and carbons in the cyclopentane (B165970) ring would be influenced by the stereochemistry and the electron-withdrawing nature of the carbonyl chloride groups. The carbonyl carbons themselves are expected to have characteristic chemical shifts in the 13C NMR spectrum.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)Expected Intensity
C=O Stretch (Symmetric)1810Strong
C=O Stretch (Asymmetric)1785Strong
C-Cl Stretch750Medium
CH2 Scissoring1450Medium

Note: These are hypothetical values intended to illustrate the type of data that can be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of their conformational changes and interactions with their environment.

The five-membered cyclopentane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. masterorganicchemistry.com MD simulations can be used to explore the conformational landscape of this compound and determine the relative populations of different conformers. The presence of the two bulky and polar dicarbonyl dichloride groups will significantly influence the preferred ring puckering and the rotational barriers of the C-C bonds.

Solvent effects are crucial for understanding the behavior of this reactive molecule in solution. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the molecule. This can reveal how solvent molecules interact with the solute, for example, through hydrogen bonding in the case of protic solvents, and how these interactions influence the conformational preferences and reactivity of the acyl chloride groups. The choice of solvent can significantly impact reaction rates and mechanisms, and MD simulations can help to rationalize these observations at a molecular level.

In many reactions involving acyl chlorides, catalysts are employed to enhance the reaction rate. MD simulations can be a valuable tool for studying the interactions between this compound and a catalyst. For example, in a Lewis acid-catalyzed reaction, MD simulations could be used to model the coordination of the Lewis acid to one of the carbonyl oxygens. This would allow for the investigation of how this interaction alters the electronic structure and geometry of the acyl chloride group, thereby activating it for nucleophilic attack.

By simulating the entire reactive system, including the reactant, catalyst, and solvent molecules, MD can provide a dynamic view of the pre-reaction complex and shed light on the initial steps of the catalytic cycle. This can be particularly useful for understanding the role of the catalyst in orienting the reactants and lowering the activation energy of the reaction.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives (if applicable to reactivity)

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on the reactivity of this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand and predict how structural modifications would influence their chemical reactivity. QSAR models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific activity, which in this context would be their reactivity, typically towards nucleophiles.

The reactivity of this compound is primarily dictated by the two highly electrophilic carbonyl carbons of the acyl chloride groups. Nucleophilic acyl substitution is the characteristic reaction of this class of compounds. A QSAR study on derivatives of this compound would involve synthesizing a series of derivatives with varied substituents on the cyclopentane ring and measuring their reaction rates with a common nucleophile under controlled conditions.

The fundamental principle of a QSAR study is to establish a mathematical relationship between the structural properties (descriptors) of the molecules and their observed reactivity. For a series of substituted this compound derivatives, the following types of descriptors would be relevant:

Electronic Descriptors: These quantify the electronic effects of substituents. Hammett constants (σ), for example, are used to describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring, and similar principles can be applied to aliphatic systems. Computational chemistry can also provide electronic descriptors such as calculated partial atomic charges on the carbonyl carbons or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally correlates with higher electrophilicity and thus greater reactivity.

Steric Descriptors: These account for the spatial arrangement of atoms and the bulkiness of the substituents. Taft steric parameters (Es) or computational descriptors like molecular volume or surface area can be used. Increased steric hindrance around the carbonyl centers would be expected to decrease the rate of nucleophilic attack.

Lipophilic/Hydrophobic Descriptors: While more commonly used in biological QSAR, these descriptors, such as the partition coefficient (log P), can sometimes play a role in reactivity, especially in biphasic reaction systems.

A hypothetical QSAR study on the reactivity of this compound derivatives could be illustrated by drawing analogies with studies on the reactivity of cyclic anhydrides, which also feature two reactive carbonyl groups within a ring structure. For instance, studies on the reaction of substituted phenols with cyclic anhydrides like phthalic and maleic anhydride (B1165640) have demonstrated clear structure-reactivity relationships.

To illustrate the concept, consider a hypothetical series of substituted this compound derivatives and their hypothetical reaction rates with a nucleophile. The goal of a QSAR analysis would be to derive an equation of the form:

log(k) = aσ + bEs + c(log P) + d

where 'k' is the reaction rate constant, and 'a', 'b', 'c', and 'd' are coefficients determined by statistical regression analysis.

Below is an interactive data table constructed with hypothetical data for a series of substituted this compound derivatives to demonstrate the type of data that would be generated and analyzed in a QSAR study on reactivity. The reactivity is represented as a relative rate constant compared to the unsubstituted compound. Electronic effects are represented by a hypothetical substituent parameter (σ_X), and steric effects by a parameter (Es_X).

In this hypothetical dataset, electron-withdrawing groups like -Cl and -NO2 increase the electrophilicity of the carbonyl carbons, leading to a higher reaction rate. Conversely, an electron-donating group like -CH3 would slightly decrease the reactivity. The steric parameter indicates that substituents at the 3-position exert a greater steric hindrance than those at the 4-position, leading to a more pronounced decrease in the reaction rate.

A successful QSAR model for the reactivity of this compound derivatives would enable the prediction of the reactivity of new, unsynthesized derivatives. This predictive capability is highly valuable in the rational design of molecules with tailored reactivity for various applications in organic synthesis and materials science. For example, if a highly reactive monomer is needed for a polymerization reaction, a QSAR model could guide the selection of substituents that maximize the reactivity. Conversely, if a more stable and less reactive compound is desired, the model could identify substituents that would decrease the reaction rate.

Emerging Research Directions and Future Perspectives

Novel Catalytic Approaches for Synthesis and Functionalization

The traditional synthesis of acyl chlorides from carboxylic acids often involves stoichiometric reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce significant waste. chemguide.co.ukorgoreview.com Emerging research is focused on developing novel catalytic methods to improve the efficiency, selectivity, and sustainability of synthesizing and functionalizing Cyclopentane-1,2-dicarbonyl dichloride.

Transition metal catalysis represents a promising frontier. For instance, rhodium-catalyzed decarbonylative coupling reactions have been used to create bridged cyclopentane (B165970) derivatives from cyclobutanones, demonstrating a sophisticated method for forming the cyclopentane ring structure through C-C bond activation. nih.gov Such strategies could inspire catalytic routes to functionalized cyclopentane precursors. Furthermore, recent advancements in palladium-catalyzed C-H functionalization, driven by specialized ligands, offer a potential pathway to directly introduce functional groups onto the cyclopentane ring of the corresponding dicarboxylic acid before its conversion to the dichloride, thereby expanding the range of accessible monomers. nih.gov

Catalysis is also crucial for the functionalization of the dicarbonyl moiety itself. Molybdenum-catalyzed deoxygenative cyclopropanation of 1,2-dicarbonyl compounds showcases how transition metals can be employed to transform dicarbonyls into other valuable structures. thieme-connect.de Research into catalytic systems that can selectively manipulate one of the two acyl chloride groups in this compound would enable the synthesis of asymmetric monomers and complex molecular architectures.

Table 1: Comparison of Synthetic Reagents for Acyl Chloride Formation

Reagent Typical Byproducts Advantages Disadvantages
Thionyl Chloride (SOCl₂) SO₂, HCl (gaseous) Volatile byproducts are easily removed. Corrosive and toxic.
Oxalyl Chloride ((COCl)₂) CO, CO₂, HCl (gaseous) Reaction can be performed under mild conditions. Toxic and moisture-sensitive.
Phosphorus Pentachloride (PCl₅) POCl₃, HCl Highly reactive. Solid reagent, byproduct removal can be difficult.

Integration into Flow Chemistry and Automated Synthesis Systems

The integration of this compound synthesis into continuous flow chemistry and automated systems is a key area for future development. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. rsc.org Given that the synthesis of acyl chlorides can be highly exothermic and may involve toxic reagents, performing these reactions in a miniaturized, continuous-flow reactor minimizes risks and improves process control. researchgate.netsoci.org

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for both the synthesis of the monomer and its subsequent polymerization. researchgate.net These systems allow for high-throughput screening of catalysts, solvents, and temperature profiles, significantly reducing the time required for process development. goflow.atmdpi.com By combining flow reactors with real-time analytical techniques and machine learning algorithms, researchers can rapidly identify optimal conditions for producing this compound with high purity and yield, paving the way for on-demand, efficient manufacturing. researchgate.net

Key Advantages of Flow Chemistry for Acyl Chloride Synthesis:

Enhanced Safety: Small reactor volumes minimize the risk associated with highly reactive or toxic reagents.

Precise Temperature Control: Superior heat exchange prevents thermal runaways and side reactions.

Improved Mixing: Efficient mixing leads to more consistent product quality and higher yields.

Scalability: Production can be scaled up by running the system for longer periods (numbering-up) rather than using larger, potentially hazardous reactors (scaling-up).

Sustainable and Bio-Inspired Syntheses of this compound and its Analogs

In line with the principles of green chemistry, a significant future direction is the development of sustainable and bio-inspired routes to this compound. This involves sourcing starting materials from renewable feedstocks and utilizing environmentally benign reagents and processes. tandfonline.comproquest.com

A promising approach involves the conversion of biomass-derived platform molecules. For example, research has demonstrated the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock via the Piancatelli rearrangement of furfuryl alcohol. maastrichtuniversity.nlrsc.org This establishes a viable pathway from renewable resources to the cyclopentane core. researchgate.net Future work could focus on adapting such bio-based intermediates to produce cyclopentane-1,2-dicarboxylic acid, the direct precursor to the target dichloride. Marine metabolites are also being explored as a source for key platform chemicals, including cyclopentane. mdpi.com

Bio-inspired synthesis seeks to mimic nature's efficient and selective chemical transformations. jst.go.jpnih.gov The use of enzymes or biocatalytic cascades could provide a green alternative for producing the dicarboxylic acid precursor under mild conditions, avoiding harsh chemicals and reducing energy consumption. Furthermore, employing bio-based solvents like Cyrene™ in the synthesis of amides from acyl chlorides presents a greener alternative to traditional toxic solvents. rsc.org The development of environmentally friendly methods, such as aerobic photooxidative cleavage of vicinal diols to produce dicarboxylic acids, also offers a sustainable pathway that uses molecular oxygen as the terminal oxidant. organic-chemistry.org

Development of New Polymeric Materials with Unique Architectures

This compound is a valuable building block for creating new polymers with unique and controlled architectures. researchgate.net The constrained, cyclic nature of the monomer can impart rigidity and specific stereochemistry to the polymer backbone, influencing properties such as thermal stability, mechanical strength, and solubility. rsc.org

The distinct cis and trans isomers of the monomer are of particular interest. Polycondensation with various diols or diamines can lead to polyesters and polyamides with controlled tacticity. For example, using the pure cis-isomer could lead to polymers that adopt a specific helical or folded conformation, while the trans-isomer would result in a more linear, extended chain structure. This stereochemical control is crucial for designing polymers with tailored properties.

Future research will likely explore the synthesis of various macromolecular architectures, such as:

Cyclic Polymers: The difunctionality of the monomer could be exploited in ring-expansion metathesis polymerization (REMP) or via ring-closing reactions of linear oligomers to create cyclic polyesters or polyamides. researchgate.net Cyclic polymers often exhibit different physical properties, such as lower viscosity and higher thermal stability, compared to their linear analogs. rsc.org

Block Copolymers: Sequential addition of this compound and other diacyl chlorides or cyclic monomers could be used to synthesize well-defined block copolymers. bath.ac.uk

Dendrimers and Hyperbranched Polymers: The two reactive sites allow for the creation of branched structures, leading to materials with applications in coatings, additives, and drug delivery.

The incorporation of a renewable, sugar-based cyclopentane core into polymers is an emerging area that could lead to biodegradable and biocompatible materials. bath.ac.ukrsc.org

Advanced Mechanistic Investigations of Acyl Halide Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing its use and designing new reactions. The vicinal arrangement of the two highly reactive acyl chloride groups on a constrained five-membered ring presents unique mechanistic questions. nih.govnih.gov

Advanced computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reaction pathways. acs.orgresearchgate.net Theoretical studies can elucidate whether reactions proceed through a concerted SN2-like mechanism or via a traditional tetrahedral intermediate, a topic of ongoing discussion for acyl halide reactivity. acs.org Such calculations can also predict the stereochemical outcomes of polymerization reactions and explain the differing reactivity of the cis and trans isomers.

Spectroscopic techniques can be used to probe reaction intermediates and transition states. For example, in-situ infrared (IR) spectroscopy can monitor the consumption of the acyl chloride and the formation of products in real-time, providing kinetic data. Understanding the potential for intramolecular reactions, such as the formation of a cyclic anhydride (B1165640) intermediate under certain conditions, is also critical. The study of acyl radical chemistry, often initiated by visible-light photoredox catalysis, opens up new avenues for the functionalization of this compound beyond traditional nucleophilic substitution pathways. nih.gov

Table 2: Investigational Techniques for Mechanistic Studies

Technique Information Provided Application to this compound
Density Functional Theory (DFT) Transition state energies, reaction pathways, electronic structures. Predict reactivity of cis vs. trans isomers; model polymerization stereochemistry.
In-situ IR/Raman Spectroscopy Real-time monitoring of functional group changes. Determine reaction kinetics for polymerization or functionalization.
Nuclear Magnetic Resonance (NMR) Structural elucidation of products and intermediates. Characterize polymer microstructure and tacticity.

Q & A

Q. What are the recommended methods for synthesizing Cyclopentane-1,2-dicarbonyl dichloride, and how can reaction conditions be optimized?

this compound can be synthesized via the aerobic oxidation of cyclopentane-1,2-dione using metal porphyrins as catalysts under ambient conditions. Key parameters include catalyst loading (e.g., 0.5–2 mol%), oxygen flow rate, and reaction temperature (typically 25–40°C). Optimization involves adjusting these factors to maximize yield (reported up to 85%) while minimizing side products like diketoacids .

Q. How should researchers handle and store this compound to ensure stability?

Due to its moisture sensitivity, the compound must be stored under inert gas (e.g., argon) in airtight containers at temperatures below 4°C. Handling requires anhydrous conditions, and exposure to humidity should be minimized to prevent hydrolysis to carboxylic acids. Safety protocols include using fume hoods and PPE (gloves, goggles) due to its corrosive nature .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using non-polar solvents (e.g., hexane or dichloromethane) is recommended. For high-purity requirements (>97%), fractional distillation under reduced pressure (15–20 mmHg) can separate the compound from residual cyclopentane-1,2-dione or oxidized byproducts .

Q. Which analytical methods are suitable for characterizing this compound?

Gas chromatography (GC) with flame ionization detection (FID) is standard for purity analysis. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (C=O at ~1750 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How do reaction parameters in vapor-liquid interfacial polycondensation affect polymer properties when using this compound?

Polymer viscosity and molecular weight depend on reaction time, temperature, and molar ratios of diols to dichloride. For example, increasing the base concentration (e.g., NaOH) accelerates dehydrochlorination but may reduce polymer chain length. Design of experiments (DoE) using a second-order rotatable composite design can model these interactions .

Q. What strategies resolve contradictions in reported yields for Suzuki cross-coupling reactions involving Cyclopentane-1,2-dicarbonyl derivatives?

Discrepancies often arise from variations in catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) or solvent polarity. Systematic studies using high-throughput screening can identify optimal conditions (e.g., toluene/water biphasic systems at 80°C) to achieve consistent yields (70–90%) .

Q. How can researchers mitigate environmental risks associated with this compound degradation?

Advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton’s reagent degrade the compound into non-toxic intermediates (e.g., cyclopentane-1,2-dicarboxylic acid). LC-MS and ion chromatography track degradation pathways, ensuring compliance with EPA guidelines for chlorinated compounds .

Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored?

The compound serves as a precursor for cyclopentane-based esters and amides in pharmaceuticals (e.g., Metcaraphen Hydrochloride). Modifying substituents on the cyclopentane ring (e.g., introducing aryl groups via cross-coupling) enhances binding affinity to biological targets like ion channels .

Q. How do physical properties (e.g., viscosity, vapor pressure) influence experimental design for reactions involving this compound?

High vapor pressure (~64 mmHg at 25°C) necessitates closed-system reactors to prevent volatilization. Viscosity data (correlated with temperature via the Andrade equation) inform solvent selection to ensure homogeneous mixing in polymerization .

Q. What advanced analytical techniques resolve impurities in this compound batches?

High-resolution mass spectrometry (HRMS) and X-ray crystallography identify trace contaminants (e.g., residual dione or hydrolyzed acids). For quantification, headspace gas chromatography (HS-GC) detects volatile impurities at ppm levels .

Methodological Notes

  • Data-Driven Optimization : Use response surface methodology (RSM) to model synthesis and purification processes.
  • Safety Compliance : Align handling protocols with OSHA standards for chlorinated reagents.
  • Environmental Monitoring : Implement green chemistry principles (e.g., solvent recycling) to reduce waste .

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